molecular formula C14H13N3O2S B11532704 N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide

Cat. No.: B11532704
M. Wt: 287.34 g/mol
InChI Key: BDGLMMJQDJGLHH-UHFFFAOYSA-N
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Description

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide typically involves the reaction of 1,3,4-thiadiazole derivatives with benzofuran carboxylic acid derivatives. One common method involves the use of hydrazonoyl halides and hydrazinecarbothioamide as starting materials . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine to facilitate the formation of the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of benzofuran derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide is unique due to the combination of the thiadiazole and benzofuran rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and enhances the compound’s potential as a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C14H13N3O2S/c1-8(2)13-16-17-14(20-13)15-12(18)11-7-9-5-3-4-6-10(9)19-11/h3-8H,1-2H3,(H,15,17,18)

InChI Key

BDGLMMJQDJGLHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3O2

solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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